molecular formula C10H12BrCl B2579899 1-(4-Bromobutyl)-3-chlorobenzene CAS No. 129254-79-1

1-(4-Bromobutyl)-3-chlorobenzene

Cat. No.: B2579899
CAS No.: 129254-79-1
M. Wt: 247.56
InChI Key: KXBDBMKKJBOFOF-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-3-chlorobenzene is an organic compound characterized by the presence of a bromobutyl group attached to a chlorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromobutyl)-3-chlorobenzene can be synthesized through a multi-step process. One common method involves the alkylation of 3-chlorobenzene with 1,4-dibromobutane in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like acetonitrile under reflux conditions. The resulting product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutyl)-3-chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Bromobutyl)-3-chlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromobutyl)-3-chlorobenzene involves its interaction with various molecular targets. The bromobutyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect cellular pathways and processes, making the compound useful in the study of biochemical mechanisms .

Comparison with Similar Compounds

  • 1-(4-Bromobutyl)-3-methylbenzene
  • 1-(4-Bromobutyl)-3-fluorobenzene
  • 1-(4-Bromobutyl)-3-iodobenzene

Comparison: 1-(4-Bromobutyl)-3-chlorobenzene is unique due to the presence of both bromobutyl and chlorobenzene groups, which confer distinct reactivity and properties. Compared to its analogs with different halogen substitutions, this compound exhibits specific reactivity patterns in substitution and oxidation reactions. The presence of chlorine in the benzene ring also influences its electronic properties, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(4-bromobutyl)-3-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrCl/c11-7-2-1-4-9-5-3-6-10(12)8-9/h3,5-6,8H,1-2,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBDBMKKJBOFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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